11-(3,4-dimethoxyphenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-4-hydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyridine ring fused with a thieno ring and a hydroxyl group, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reactions are carefully selected to facilitate the process and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-4-hydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the aromatic rings.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while substitution reactions could introduce new functional groups to the aromatic rings .
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-4-hydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Shares a similar core structure but lacks the 3,4-dimethoxyphenyl and hydroxyl groups.
4-Hydroxy-2-pyridone derivatives: Similar in having a hydroxyl group attached to a pyridine ring but differ in the fused ring structure.
Uniqueness
The uniqueness of 7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
11-(3,4-dimethoxyphenyl)-6-hydroxy-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-23-13-6-3-9(7-14(13)24-2)11-5-4-10-16-17(25-18(10)19-11)12(21)8-15(22)20-16/h3-8H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCLRGRUZVJHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=CC(=O)N4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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